ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate
Description
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Properties
IUPAC Name |
ethyl 2-[(4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-2-31-25(30)17-8-3-4-10-20(17)27-24(29)19-14-16-13-15-7-5-11-28-12-6-9-18(21(15)28)22(16)32-23(19)26/h3-4,8,10,13-14,26H,2,5-7,9,11-12H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJRKTUGBSTGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate is a complex organic compound with potential biological activity. This article explores its biological properties, including antimicrobial, antiviral, and cytotoxic activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyridoquinoline core, which is known for its diverse biological activities. The molecular formula can be represented as with a molecular weight of approximately 396.44 g/mol. Its structural complexity allows for various interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, chromeno[3,2-c]pyridines have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymatic processes.
Antiviral Activity
Quinoline derivatives have been extensively studied for their antiviral properties. This compound may share similar mechanisms of action as other quinoline compounds that have shown efficacy against viruses such as HIV and hepatitis C. These compounds often interfere with viral replication by inhibiting key viral enzymes.
Cytotoxic Activity
Cytotoxicity studies reveal that certain derivatives can induce apoptosis in cancer cells while sparing normal cells. The IC50 values for related compounds often fall within the low micromolar range, indicating potent activity against various cancer cell lines.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Effective against HIV and hepatitis C viruses | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low compared to standard antibiotics.
- Antiviral Mechanism : Research on quinoline derivatives revealed that they inhibit viral replication by targeting specific viral enzymes essential for the life cycle of viruses like Zika and Ebola.
- Cytotoxicity Assessment : In vitro studies showed that the compound could effectively reduce cell viability in various cancer cell lines while demonstrating minimal toxicity to normal cells.
Table 3: Case Study Overview
| Study Focus | Findings | |
|---|---|---|
| Antimicrobial Efficacy | Low MIC values against bacteria | Potential for new antibiotic development |
| Antiviral Mechanism | Inhibition of viral replication | Promising candidate for antiviral therapy |
| Cytotoxicity Assessment | Selective apoptosis in cancer cells | Possible use in cancer treatment |
Q & A
Q. What are the foundational synthetic strategies for preparing ethyl 2-(11-imino-...-carboxamido)benzoate and related heterocyclic compounds?
The synthesis of polycyclic heteroaromatic systems, such as pyrano-pyrido-quinoline derivatives, typically involves condensation reactions between functionalized intermediates. For example, analogous compounds are synthesized via:
- Stepwise cyclization : Using sodium salts of benzofuran derivatives and heterocyclic amines under reflux conditions to form fused pyrimidine or pyridine rings .
- Microwave-assisted reactions : Efficiently coupling intermediates (e.g., hydrazones with substituted pyridines) in methanol/water mixtures with catalytic trifluoroacetic acid to reduce reaction times .
- Key reagents : Diazonium salts, 1,3-dicarbonyl compounds, and heterocyclic amines are critical for constructing fused ring systems .
Q. How is structural characterization performed for such complex heterocyclic systems?
Structural validation relies on:
- Spectral analysis :
- Elemental analysis : Confirming molecular formulas (e.g., CHClNO) to validate purity .
Advanced Research Questions
Q. What computational methods are employed to predict reaction pathways for synthesizing this compound?
Advanced reaction design integrates:
- Quantum chemical calculations : Using density functional theory (DFT) to model transition states and energetics of cyclization steps .
- Reaction path search algorithms : Identifying low-energy pathways for imine formation and ring closure, reducing trial-and-error experimentation .
- Data-driven optimization : Machine learning models trained on experimental datasets (e.g., solvent effects, temperature) to prioritize reaction conditions .
Q. How can statistical design of experiments (DoE) optimize reaction yields and selectivity?
DoE methodologies include:
- Factorial designs : Screening variables like catalyst loading, temperature, and solvent polarity to identify critical parameters .
- Response surface modeling (RSM) : Maximizing yield by optimizing interactions between variables (e.g., pH and reaction time) .
- Case study : A 3 factorial design reduced the number of experiments by 40% while achieving >95% purity in analogous pyrido-quinoline syntheses .
Q. How do tautomeric forms of the imine group influence spectroscopic and reactivity profiles?
The 11-imino group can exhibit keto-enol tautomerism, impacting:
- NMR shifts : Protons adjacent to the imine show splitting patterns (e.g., δ 10–12 ppm for enolic protons) .
- Reactivity : Enol forms may enhance nucleophilic attack at the carbonyl carbon, altering product distribution .
- Validation : X-ray crystallography or solid-state NMR resolves tautomeric states definitively .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts)?
Analytical workflows include:
- High-resolution mass spectrometry (HRMS) : Detecting trace impurities or dimerization products .
- Chromatographic separation : HPLC or TLC to isolate byproducts for individual characterization .
- Mechanistic reevaluation : Revisiting computational models to identify overlooked intermediates (e.g., radical species) .
Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?
Key modifications involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO) at the benzoate moiety to modulate solubility and binding affinity .
- Scaffold hopping : Replacing the pyrano ring with thieno or pyrazolo systems to explore bioisosteric effects .
- Computational docking : Predicting binding modes with target proteins (e.g., kinases) to prioritize synthetic targets .
Q. What in vitro assays are recommended for preliminary toxicity and biocompatibility studies?
- Cytotoxicity screening : MTT assays using human cell lines (e.g., HEK-293) to assess IC values .
- Metabolic stability : Liver microsome assays to evaluate cytochrome P450-mediated degradation .
- In silico toxicity prediction : Tools like ProTox-II to flag potential hepatotoxicity or mutagenicity risks .
Methodological Guidelines
Q. Table 1: Key Analytical Techniques for Characterization
| Technique | Application | Example Data |
|---|---|---|
| IR Spectroscopy | Functional group identification | C=O (1722 cm⁻¹), C=N (1600 cm⁻¹) |
| NMR | Proton environment mapping | δ 7.2–8.5 ppm (aromatic protons) |
| HRMS | Molecular formula confirmation | m/z 530.02 [M+H] |
| X-ray diffraction | Tautomerism/crystal structure resolution | CCDC deposition number |
Q. Table 2: Optimized Reaction Conditions via DoE
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +25% yield |
| Catalyst (TFA) | 1–2 mol% | +15% selectivity |
| Solvent (MeOH:HO) | 1:2 v/v | Reduced byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
